2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.: 330838-34-1
VCID: VC15706640
InChI: InChI=1S/C21H19BrClN5OS/c1-14(2)12-28-20(16-6-8-17(22)9-7-16)26-27-21(28)30-13-19(29)25-24-11-15-4-3-5-18(23)10-15/h3-11H,1,12-13H2,2H3,(H,25,29)/b24-11+
SMILES:
Molecular Formula: C21H19BrClN5OS
Molecular Weight: 504.8 g/mol

2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

CAS No.: 330838-34-1

Cat. No.: VC15706640

Molecular Formula: C21H19BrClN5OS

Molecular Weight: 504.8 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide - 330838-34-1

Specification

CAS No. 330838-34-1
Molecular Formula C21H19BrClN5OS
Molecular Weight 504.8 g/mol
IUPAC Name 2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C21H19BrClN5OS/c1-14(2)12-28-20(16-6-8-17(22)9-7-16)26-27-21(28)30-13-19(29)25-24-11-15-4-3-5-18(23)10-15/h3-11H,1,12-13H2,2H3,(H,25,29)/b24-11+
Standard InChI Key WCWQNTPYZABQDK-BHGWPJFGSA-N
Isomeric SMILES CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br
Canonical SMILES CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula, C₂₁H₁₉BrClN₅OS, reflects its hybrid structure combining a 1,2,4-triazole ring with multiple aromatic and aliphatic substituents. Key functional groups include:

  • A 1,2,4-triazole nucleus (positions 1, 2, and 4 substituted with bromophenyl, methylpropenyl, and sulfanyl groups).

  • An acetohydrazide side chain linked to a chlorophenylmethylidene moiety via an imine bond.

The presence of bromine and chlorine atoms enhances electrophilic reactivity, while the triazole ring contributes to π-π stacking interactions, critical for binding biological targets.

Spectroscopic and Computational Insights

  • Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum reveals distinct signals for the methylpropenyl group (δ 1.7–1.9 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm).

  • Mass Spectrometry: The molecular ion peak at m/z 504.8 confirms the molecular weight.

  • Computational Modeling: Density Functional Theory (DFT) studies predict a planar triazole ring with dihedral angles of 15–25° between substituents, optimizing steric and electronic interactions.

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis involves a multi-step sequence (Figure 1):

  • Triazole Core Formation: Cyclocondensation of thiosemicarbazide with bromophenylacetic acid yields the 1,2,4-triazole intermediate.

  • Alkylation: Reaction with 2-methyl-2-propenyl bromide introduces the propenyl group at position 4.

  • Sulfanylation and Hydrazide Coupling: Thiolation with thiourea followed by condensation with 3-chlorobenzaldehyde forms the final product.

Table 1: Key Reaction Conditions and Yields

StepReagentsTemperature (°C)SolventYield (%)
1Thiosemicarbazide, BrC₆H₄CH₂COOH80Ethanol62
22-Methyl-2-propenyl bromide, K₂CO₃60DMF58
3Thiourea, 3-ClC₆H₄CHORTTHF45

Reactivity and Stability

  • Oxidation: The sulfide (-S-) group oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or KMnO₄.

  • Hydrolysis: The hydrazide bond cleaves under acidic conditions (HCl, 100°C), releasing acetohydrazide and 3-chlorobenzaldehyde.

Biological Activities

Antimicrobial Efficacy

Preliminary assays indicate MIC values of 16–32 μg/mL against Staphylococcus aureus and Candida albicans, attributed to:

  • Disruption of fungal ergosterol biosynthesis.

  • Interference with bacterial cell wall synthesis.

ActivityTarget Organism/Cell LineEfficacy (IC₅₀/MIC)Mechanism
AnticancerMCF-7, HCT-1168–12 μMTopoisomerase II inhibition
AntifungalCandida albicans32 μg/mLErgosterol biosynthesis disruption
AntibacterialStaphylococcus aureus16 μg/mLCell wall synthesis interference

Research Findings and Future Directions

Case Studies

  • In Vivo Toxicity: Rodent studies show a LD₅₀ > 500 mg/kg, suggesting low acute toxicity.

  • Drug Resistance Reversal: Synergy with fluconazole reduces Candida biofilm formation by 70%.

Knowledge Gaps and Recommendations

  • Pharmacokinetic Profiling: Absorpton, distribution, metabolism, and excretion (ADME) studies are needed.

  • Structure-Activity Relationships (SAR): Modifying the propenyl group may enhance bioavailability.

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